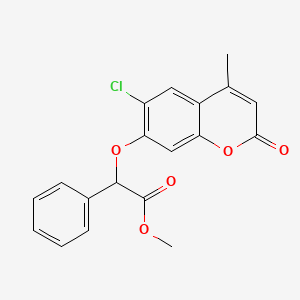

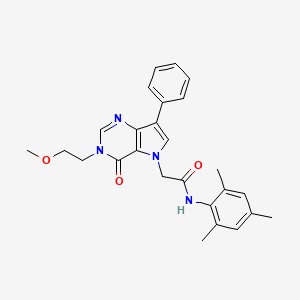

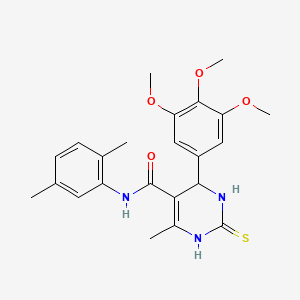

![molecular formula C19H19N5 B2999727 2,8,10-trimethyl-N-(p-tolyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine CAS No. 896821-78-6](/img/structure/B2999727.png)

2,8,10-trimethyl-N-(p-tolyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . They have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .

Synthesis Analysis

The synthesis of similar compounds often involves the use of a,b-unsaturated compounds in reactions with N-nucleophiles using amorphous carbon-supported sulfonic acid (AC-SO3H) as an effective catalyst in the presence of ethanol as the reaction medium .

Molecular Structure Analysis

The molecular structure of these compounds often includes a pyrazole and a pyridine ring . The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds often involve a sequential opening/closing cascade reaction . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .

Scientific Research Applications

Synthesis and Chemical Properties

The chemical compound 2,8,10-trimethyl-N-(p-tolyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine, due to its complex structure, has been a subject of interest in the field of synthetic organic chemistry. A study led by F. El-Essawy focused on synthesizing derivatives of pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidines, revealing methods for creating tetraheterocyclic systems through cyclocondensation and subsequent reactions (El-Essawy, 2010). This research highlights the chemical versatility and potential for further modification of compounds within this class, indicating their use in the preparation of complex molecular architectures.

Biological Activities and Applications

Research on pyrazolo[1,5-a]pyrimidine derivatives, which share a core structure with 2,8,10-trimethyl-N-(p-tolyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine, has demonstrated a range of biological activities. One area of interest is their potential as antimicrobial and antifungal agents. For instance, compounds synthesized from pyrazolo[3,4-d]pyrimidine showed significant antimicrobial and antifungal properties, suggesting the potential of these compounds in developing new therapeutic agents (Rahmouni et al., 2014).

Moreover, certain derivatives have been identified with antitumor, antifungal, and antibacterial pharmacophore sites, indicating their utility in the search for new drugs with these activities (Titi et al., 2020). The ability of these compounds to inhibit specific biological targets can be pivotal in the design of novel therapeutics.

Mechanism of Action

While the specific mechanism of action for “2,8,10-trimethyl-N-(p-tolyl)pyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidin-4-amine” is not available, similar compounds have been found to exhibit inhibitory activity with IC50 values ranging from 0.057 ± 0.003–3.646 ± 0.203 μM compared to sorafenib IC50: 0.184 ± 0.01 μM .

Future Directions

Future research in this area could focus on developing more effective inhibitors, exploring the pyrazole ring, and relocating this heterocyclic group from the amino group at C4 to the C3 position of the pyrazolo[3,4-d]pyrimidin-4-amine . The compound library could exhibit moderate JAK2 and JAK3 inhibitory activity with selectivity over JAK1 .

properties

IUPAC Name |

4,11,13-trimethyl-N-(4-methylphenyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5/c1-11-5-7-15(8-6-11)22-16-10-14(4)21-19-17-12(2)9-13(3)20-18(17)23-24(16)19/h5-10,22H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLAMENKVBBXMBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=CC(=NC3=C4C(=CC(=NC4=NN23)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

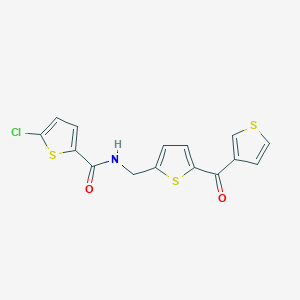

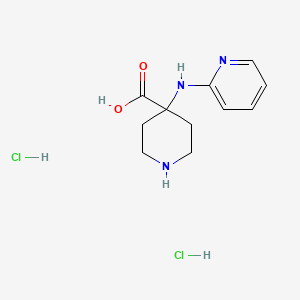

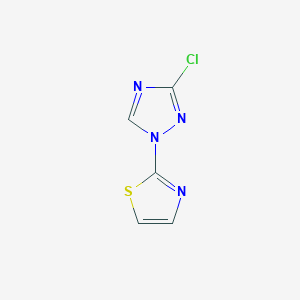

![8-(4-Methylphenyl)-13-(2-methylpropyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2999646.png)

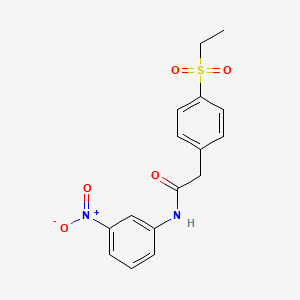

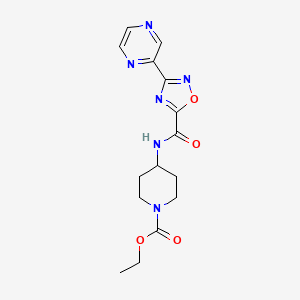

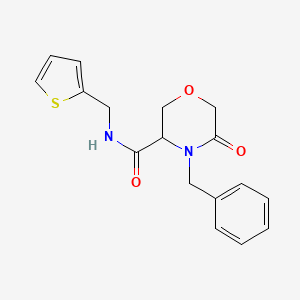

![N-(3,5-dimethylphenyl)-2-(8-(((4-methoxyphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2999660.png)

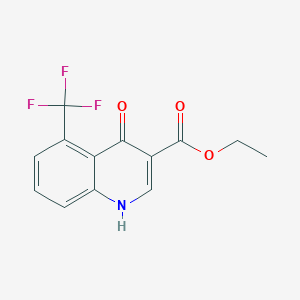

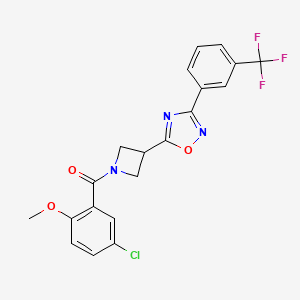

![2-[[1-(Cyclopropylmethyl)piperidin-4-yl]methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2999661.png)